molecular formula C9H9FO2 B064410 1-(3-Fluoro-5-methoxyphenyl)ethanone CAS No. 176548-87-1

1-(3-Fluoro-5-methoxyphenyl)ethanone

Cat. No.: B064410
CAS No.: 176548-87-1
M. Wt: 168.16 g/mol
InChI Key: BRFKUZHHUNUCPU-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethanone group.

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of fluoro-substituted benzoic acid derivatives with thionyl chloride, followed by further reactions with diethyl malonate and other reagents .

Chemical Reactions Analysis

1-(3-Fluoro-5-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-5-methoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic rate .

Comparison with Similar Compounds

1-(3-Fluoro-5-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFKUZHHUNUCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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